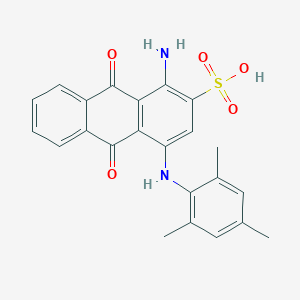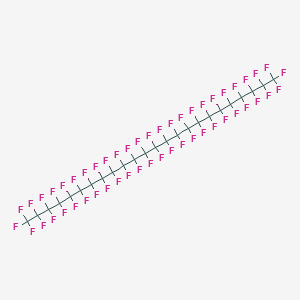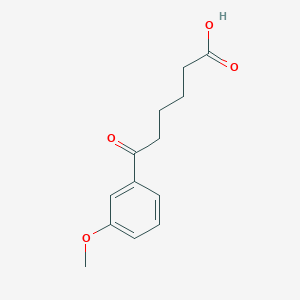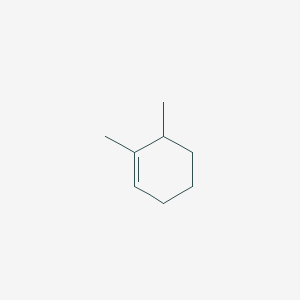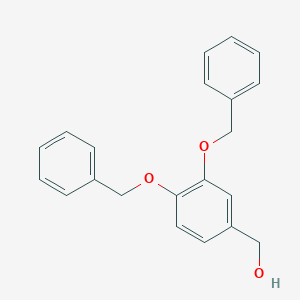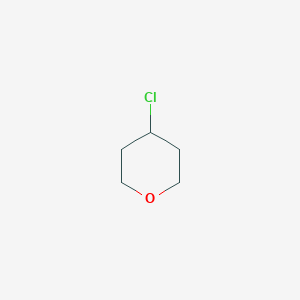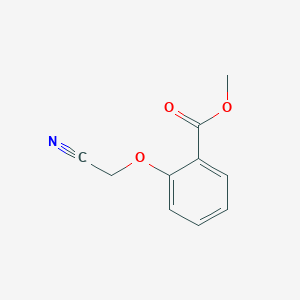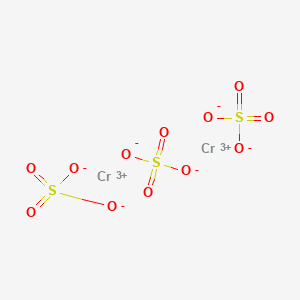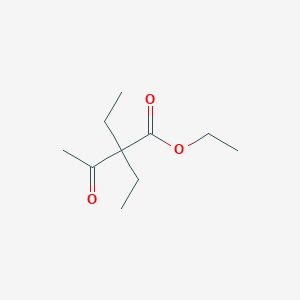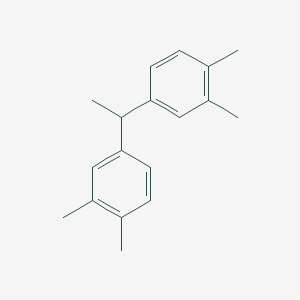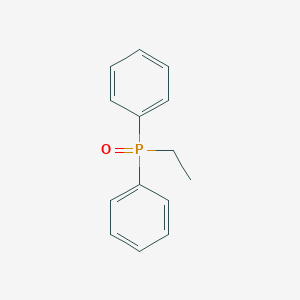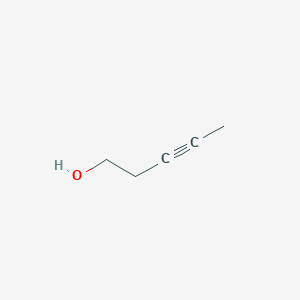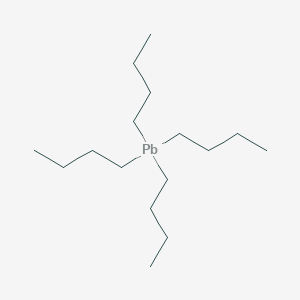![molecular formula C17H22O5 B167830 [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate CAS No. 10092-04-3](/img/structure/B167830.png)
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a scaffold for the design and synthesis of novel compounds with improved biological activities.
Mecanismo De Acción
The mechanism of action of [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is not fully understood. However, studies suggest that it may exert its biological activities through various mechanisms, including inhibition of enzymes involved in inflammation and tumor growth, modulation of immune responses, and disruption of bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has been shown to exhibit several biochemical and physiological effects. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been investigated for its potential use as an antimicrobial agent, as it has been shown to disrupt bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has several advantages for lab experiments. It is commercially available and can be obtained from various sources. It is also relatively easy to synthesize, and the reaction conditions are well-established. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action and biological activities.
Direcciones Futuras
There are several future directions for research on [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate. These include further investigation into its mechanism of action, identification of its molecular targets, and development of novel derivatives with improved biological activities. It may also be investigated for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is a promising chemical compound with potential applications in various scientific fields. Its synthesis method is well-established, and it has been shown to exhibit several promising biological activities. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate involves several steps. The starting material is commercially available and can be obtained from various sources. The synthesis involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to obtain the desired product in high yield and purity.
Propiedades
Número CAS |
10092-04-3 |
|---|---|
Nombre del producto |
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate |
Fórmula molecular |
C17H22O5 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3/t8-,9+,11+,12+,14-,15-,17+/m0/s1 |
Clave InChI |
NEIIKBWBBCJSQU-LRUSGZRYSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H]([C@H](C(=O)O2)C)[C@@H]([C@@]3([C@@H]1C=CC3=O)C)OC(=O)C |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C |
SMILES canónico |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C |
Sinónimos |
isotenulin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



